2-Ethyl-6-methyl-4H-1,3-thiazin-4-one
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Overview
Description
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one undergoes several types of chemical reactions, including:
Dimerization: This compound can dimerize to form linearly combined dimers or novel spiro-compounds.
Substitution Reactions: It can participate in substitution reactions, particularly at the nitrogen and sulfur atoms, due to their nucleophilic nature.
Common Reagents and Conditions:
Dimerization: Typically involves mild conditions and can be facilitated by the presence of catalysts or specific solvents.
Substitution Reactions: Common reagents include halogens, alkylating agents, and other electrophiles.
Major Products Formed:
Dimerization Products: Linearly combined dimers and spiro-compounds.
Substitution Products: Various substituted thiazine derivatives, depending on the reagents used.
Scientific Research Applications
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Another thiazine derivative with similar structural features.
5,6-Dihydro-1,3-thiazin-4-one Derivatives: These compounds share the thiazine core structure and exhibit similar biological activities.
Uniqueness: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo dimerization and form novel spiro-compounds further distinguishes it from other thiazine derivatives .
Properties
CAS No. |
86137-34-0 |
---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C7H9NOS/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
WSXAUVJARZBGDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C=C(S1)C |
Origin of Product |
United States |
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